2-Phenylphenanthren-4-ol
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Overview
Description
2-Phenylphenanthren-4-ol is an organic compound with the molecular formula C20H14O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group (-OH) attached to the phenanthrene ring system. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylphenanthren-4-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed cocyclotrimerization of allenes with arynes. This method uses ortho-silyl aryltriflates and allenes as starting materials, with palladium catalysts and cesium fluoride as reagents . The reaction is typically carried out in acetonitrile at low temperatures, followed by purification through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Industrial-scale production would likely involve optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Phenylphenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming phenanthrenequinone.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.
Substitution: Bromine is often used for halogenation reactions.
Major Products Formed
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromophenanthrene
Scientific Research Applications
2-Phenylphenanthren-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Mechanism of Action
The mechanism of action of 2-Phenylphenanthren-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding to other aromatic compounds. Specific pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Phenylphenanthren-4-ol can be compared to other phenanthrene derivatives and polycyclic aromatic hydrocarbons:
Phenanthrene: The parent compound, which lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Phenanthrenequinone: An oxidized form of phenanthrene, which has different chemical properties and reactivity.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene, which has different physical and chemical properties compared to this compound.
Properties
IUPAC Name |
2-phenylphenanthren-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c21-19-13-17(14-6-2-1-3-7-14)12-16-11-10-15-8-4-5-9-18(15)20(16)19/h1-13,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJQUWSECDPSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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